Complete Protection in Murine Malaria Model vs. Risedronate: BPH-715 In Vivo Efficacy Advantage
In a murine Plasmodium berghei sporozoite challenge model, BPH-715 dosed at 1.5 mg/kg for 5 days (days -2, -1, 0, +1, +2 relative to challenge) provided complete protection, with no blood-stage parasites detected through the 28-day observation period [1]. In contrast, the comparator bisphosphonate risedronate dosed at 20 mg/kg under identical treatment regimen yielded only a 4-day delay in the prepatent period [1].
| Evidence Dimension | In vivo antimalarial efficacy - complete protection rate |
|---|---|
| Target Compound Data | Complete protection (>28 days blood-stage negative) at 1.5 mg/kg |
| Comparator Or Baseline | Risedronate: 4-day delay in prepatent period at 20 mg/kg (13.3× higher dose) |
| Quantified Difference | Complete protection vs. partial delay despite >13-fold dose disadvantage |
| Conditions | Murine model; 3,000 P. berghei sporozoites challenge; 5-day dosing regimen (days -2, -1, 0, +1, +2) |
Why This Matters
Complete protection at sub-2 mg/kg dosing versus only marginal delay at >13× higher comparator dose demonstrates that BPH-715 possesses superior in vivo antimalarial efficacy not achievable with generic bisphosphonates.
- [1] Singh AP, Zhang Y, No JH, et al. Lipophilic bisphosphonates are potent inhibitors of Plasmodium liver-stage growth. Antimicrob Agents Chemother. 2010;54(7):2987-2993. Table 2. View Source
